Cas no 2098062-73-6 (2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride)

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride is a chiral amine derivative featuring a tetrahydrofuran (oxolane) substituent, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The compound's rigid cyclic ether moiety contributes to stereochemical control, making it valuable for constructing complex molecular architectures. Its hydrochloride salt form ensures improved stability and solubility in polar solvents, facilitating handling in synthetic workflows. This intermediate is particularly useful in the preparation of bioactive molecules, where precise stereochemistry is critical. The structural combination of a tertiary amine and oxolane ring offers versatility in medicinal chemistry, enabling applications in drug discovery and fine chemical synthesis.
2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride structure
2098062-73-6 structure
商品名:2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
CAS番号:2098062-73-6
MF:C9H20ClNO
メガワット:193.714201927185
CID:5728002
PubChem ID:122240151

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
    • 2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine;hydrochloride
    • F2147-6304
    • 2098062-73-6
    • AKOS040813314
    • 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
    • インチ: 1S/C9H19NO.ClH/c1-9(2,7-10)6-8-4-3-5-11-8;/h8H,3-7,10H2,1-2H3;1H
    • InChIKey: JDNVBEFWPOHTEW-UHFFFAOYSA-N
    • ほほえんだ: Cl.O1CCCC1CC(C)(C)CN

計算された属性

  • せいみつぶんしりょう: 193.1233420g/mol
  • どういたいしつりょう: 193.1233420g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 123
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2147-6304-0.5g
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
2098062-73-6 95%+
0.5g
$311.0 2023-09-06
TRC
D206401-500mg
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
2098062-73-6
500mg
$ 295.00 2022-06-05
TRC
D206401-100mg
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
2098062-73-6
100mg
$ 95.00 2022-06-05
Life Chemicals
F2147-6304-10g
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
2098062-73-6 95%+
10g
$1378.0 2023-09-06
Life Chemicals
F2147-6304-5g
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
2098062-73-6 95%+
5g
$984.0 2023-09-06
Life Chemicals
F2147-6304-0.25g
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
2098062-73-6 95%+
0.25g
$295.0 2023-09-06
Life Chemicals
F2147-6304-1g
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
2098062-73-6 95%+
1g
$328.0 2023-09-06
TRC
D206401-1g
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
2098062-73-6
1g
$ 475.00 2022-06-05
Life Chemicals
F2147-6304-2.5g
2,2-dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride
2098062-73-6 95%+
2.5g
$656.0 2023-09-06

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride 関連文献

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochlorideに関する追加情報

Professional Introduction to 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride (CAS No. 2098062-73-6)

2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride, identified by the CAS number 2098062-73-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules characterized by its unique structural framework, which includes a hydrochloride salt form, enhancing its solubility and reactivity in various biochemical applications. The presence of an oxolan ring and a tertiary amine functionality makes this molecule a promising candidate for further exploration in medicinal chemistry.

The chemical structure of 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride consists of a propanamine backbone modified with a dimethyl substitution at the 2-position and an oxolan ring at the 3-position. The oxolan ring, a five-membered heterocyclic ether, introduces flexibility and potential for diverse interactions with biological targets. The hydrochloride salt form not only improves the compound's stability but also enhances its bioavailability, making it more suitable for in vitro and in vivo studies.

In recent years, there has been a surge in research focused on developing novel compounds with potential therapeutic applications. 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride has emerged as a compound of interest due to its structural features that suggest utility in various pharmacological contexts. Specifically, the oxolan ring has been implicated in the design of molecules that can interact with enzymes and receptors involved in metabolic pathways. This has led to investigations into its potential role in modulating processes such as inflammation, pain perception, and neurodegeneration.

One of the most compelling aspects of 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride is its versatility in chemical modifications. Researchers have explored derivatives of this compound to optimize its pharmacokinetic properties and target specificity. For instance, modifications to the dimethyl substituents have been shown to influence binding affinity and metabolic stability. Additionally, the oxolan ring can be further functionalized to introduce additional pharmacophores, expanding the compound's potential applications.

Recent studies have begun to uncover the mechanistic insights into how 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride interacts with biological systems. Using advanced spectroscopic techniques and computational modeling, researchers have been able to elucidate its binding modes with various targets. These studies have revealed that the compound can exhibit dual functionality, engaging both enzymatic and non-enzymatic pathways. This dual interaction profile suggests that it may have broader therapeutic implications compared to single-target agents.

The pharmaceutical industry has taken notice of these findings, leading to increased investment in exploring 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride as a lead compound for drug development. Several academic groups and biotechnology companies have initiated programs to synthesize analogs and assess their efficacy in preclinical models. Early results are promising, showing that certain derivatives exhibit significant activity against disease-relevant pathways without apparent toxicity.

From a synthetic chemistry perspective, 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-amine hydrochloride presents an interesting challenge due to its complex structure. The synthesis involves multiple steps, including ring formation and functional group transformations. Advances in catalytic methods have enabled more efficient routes to this compound, reducing production costs and improving scalability. These synthetic advancements are crucial for translating laboratory discoveries into viable therapeutic options.

The regulatory landscape for new pharmaceutical compounds is stringent but well-defined, ensuring that only safe and effective agents reach the market. 2,2-Dimethyl-3-(oxolan-2-y l)propan -1 -amine hydrochlor ide must undergo rigorous testing to meet these standards. Current research efforts are focused on optimizing its pharmacological profile through structure-based drug design principles. By leveraging computational tools and high-throughput screening platforms, researchers aim to identify modifications that enhance efficacy while minimizing side effects.

The broader impact of compounds like 2 , 2 -Dimethyl - 3 - ( oxo lan - 2 - yl ) pro pan - 1 - amine hydroch lor ide extends beyond individual therapeutic applications . They serve as building blocks for understanding fundamental biochemical processes , aiding in the development of new methodologies for drug discovery . As our knowledge of molecular interactions grows , so too does the potential for discovering novel treatments for complex diseases.

In conclusion , 2 , 2 -Dimethyl - 3 - ( oxo lan - 2 - yl ) pro pan - 1 - amine hydroch lor ide ( CAS No . 2098062 -73 -6) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , combined with promising preclinical data , position it as a valuable candidate for further development . As research continues , we can anticipate further insights into its mechanisms of action and expanded therapeutic possibilities . The continued exploration of such compounds underscores the importance of innovation in addressing unmet medical needs.

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